(4-(噻唑-4-基)苯基)甲醇

描述

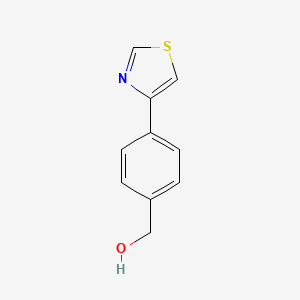

(4-(Thiazol-4-yl)phenyl)methanol is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(Thiazol-4-yl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Thiazol-4-yl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化活性

噻唑衍生物已被发现具有抗氧化作用 . 抗氧化剂是能够预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定分子,人体在应对环境和其他压力时会产生这种分子。

镇痛和抗炎活性

据报道,噻唑衍生物具有镇痛(止痛)和抗炎特性 . 这使得它们在治疗以疼痛和炎症为特征的疾病方面具有潜在的用途。

抗菌和抗真菌活性

噻唑衍生物已显示出抗菌和抗真菌活性 . 这表明它们在开发新的抗菌和抗真菌剂方面具有潜在用途。

抗病毒活性

噻唑衍生物已表现出抗病毒特性 . 这表明它们在治疗病毒感染方面具有潜在应用。

抗肿瘤或细胞毒性活性

噻唑衍生物已被发现具有抗肿瘤或细胞毒性活性 . 这表明它们可以用于开发新的癌症治疗方法。

神经保护活性

噻唑衍生物已显示出神经保护作用 . 这意味着它们可能在治疗神经退行性疾病中使用。

抗糖尿病活性

噻唑衍生物已被发现具有抗糖尿病特性 . 这表明它们在治疗糖尿病方面具有潜在用途。

工业应用

除了其潜在的药用价值外,噻唑衍生物在各个行业也都有应用。 例如,它们可用于生产染料、杀真菌剂、杀生物剂和化学反应加速剂 .

作用机制

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor sites . The exact mode of action would depend on the specific targets and the compound’s chemical structure.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The exact pathways affected would depend on the compound’s specific targets and mode of action.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The exact pharmacokinetic properties would depend on factors such as the compound’s chemical structure and the route of administration.

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the compound’s specific targets, mode of action, and the biochemical pathways it affects.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives

生化分析

Biochemical Properties

(4-(Thiazol-4-yl)phenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to exhibit antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells . Additionally, (4-(Thiazol-4-yl)phenyl)methanol has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . The interactions of this compound with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of (4-(Thiazol-4-yl)phenyl)methanol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-(Thiazol-4-yl)phenyl)methanol can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress response . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, (4-(Thiazol-4-yl)phenyl)methanol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in inflammatory and oxidative stress pathways . This compound binds to the active sites of these enzymes, preventing their normal function and thereby reducing the production of pro-inflammatory mediators and reactive oxygen species . Additionally, (4-(Thiazol-4-yl)phenyl)methanol can activate certain signaling pathways that lead to the upregulation of antioxidant defense mechanisms and the downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Thiazol-4-yl)phenyl)methanol have been studied over various time periods. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Over time, (4-(Thiazol-4-yl)phenyl)methanol has been shown to exert sustained anti-inflammatory and antioxidant effects in both in vitro and in vivo studies . Long-term exposure to this compound has also been associated with improved cellular function and reduced oxidative damage in various cell types .

Dosage Effects in Animal Models

The effects of (4-(Thiazol-4-yl)phenyl)methanol vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without any noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is dose-dependent, with higher doses leading to more severe adverse effects . Therefore, careful consideration of dosage is essential when using this compound in therapeutic applications.

Metabolic Pathways

(4-(Thiazol-4-yl)phenyl)methanol is involved in various metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators . By inhibiting these enzymes, (4-(Thiazol-4-yl)phenyl)methanol reduces the levels of inflammatory mediators and helps in mitigating inflammation . Additionally, this compound can modulate the activity of antioxidant enzymes, thereby enhancing the cellular antioxidant defense mechanisms .

Transport and Distribution

Within cells and tissues, (4-(Thiazol-4-yl)phenyl)methanol is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, (4-(Thiazol-4-yl)phenyl)methanol can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its hydrophobicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of (4-(Thiazol-4-yl)phenyl)methanol plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . The targeting of (4-(Thiazol-4-yl)phenyl)methanol to these specific compartments is facilitated by its chemical structure and post-translational modifications that direct it to these locations . The localization of this compound within these compartments allows it to effectively modulate cellular processes and exert its biochemical effects.

生物活性

(4-(Thiazol-4-yl)phenyl)methanol, with the CAS number 1187450-90-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring connected to a phenyl group through a methanol moiety. This unique structure contributes to its interaction with various biological targets.

1. Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, thiazole compounds have been reported to inhibit cell proliferation in various cancer cell lines, including MDA-MB231 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2a | MDA-MB231 | 3.92 |

| 2e | HeLa | 11.1 |

| (4-(Thiazol-4-yl)phenyl)methanol | TBD | TBD |

Research involving related thiazole derivatives has shown comparable or superior activity to established chemotherapeutics like cisplatin and oxaliplatin . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

2. Acetylcholinesterase Inhibition

Compounds containing thiazole rings have demonstrated promising activity as acetylcholinesterase (AChE) inhibitors, which is particularly relevant for neurodegenerative diseases such as Alzheimer's. A study highlighted that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for cognitive enhancement therapies .

Table 2: AChE Inhibition Potency of Thiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 3i | 2.7 |

| Other derivatives | TBD |

3. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored, with some compounds showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth.

Case Studies

Recent literature has documented various case studies where thiazole derivatives were synthesized and evaluated for their biological activities:

- Study on Anticancer Activity : A series of arylidene-hydrazinyl-thiazole derivatives were synthesized and tested against MDA-MB231 and HeLa cell lines, revealing significant antiproliferative effects and highlighting the potential for further development into anticancer agents .

- Neuroprotective Studies : Research focusing on the synthesis of thiazole-based compounds aimed at AChE inhibition demonstrated their potential in treating Alzheimer's disease through enhanced cholinergic transmission .

The biological activity of (4-(Thiazol-4-yl)phenyl)methanol is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways:

- Enzyme Inhibition : The compound may bind to active sites on enzymes like AChE, altering their functionality and leading to increased levels of acetylcholine in the synaptic cleft.

- Cell Cycle Arrest : In cancer cells, thiazole derivatives can induce cell cycle arrest by modulating signaling pathways that control cell proliferation.

属性

IUPAC Name |

[4-(1,3-thiazol-4-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVWGXVMHZVOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。